Cas no 1240569-82-7 (1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine)

1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a difluorophenylmethyl group at the 1-position of the pyrazole ring, enhancing its electronic and steric properties, which may improve binding affinity in target interactions. The amine group at the 3-position offers versatility for further functionalization, making it a valuable intermediate in synthetic chemistry. This compound’s fluorinated aromatic moiety may contribute to increased metabolic stability and bioavailability, advantageous in drug discovery. Its well-defined molecular architecture ensures reproducibility in research applications, supporting its use in the development of novel bioactive molecules.
1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine structure
1240569-82-7 structure
Product name:1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine
CAS No:1240569-82-7
MF:C10H9F2N3
MW:209.195368528366
MDL:MFCD16810794
CID:4690258

1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine
    • MDL: MFCD16810794
    • Inchi: 1S/C10H9F2N3/c11-8-2-1-7(5-9(8)12)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14)
    • InChI Key: WUPOTJORKQSIQQ-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)CN1C=CC(N)=N1)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 215
  • Topological Polar Surface Area: 43.8

1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-804501-2.5g
1-[(3,4-difluorophenyl)methyl]-1H-pyrazol-3-amine
1240569-82-7 95.0%
2.5g
$1370.0 2025-02-21
abcr
AB422865-1 g
1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine; 95%
1240569-82-7
1g
€623.20 2023-04-24
Enamine
EN300-804501-10.0g
1-[(3,4-difluorophenyl)methyl]-1H-pyrazol-3-amine
1240569-82-7 95.0%
10.0g
$3007.0 2025-02-21
Enamine
EN300-804501-0.25g
1-[(3,4-difluorophenyl)methyl]-1H-pyrazol-3-amine
1240569-82-7 95.0%
0.25g
$642.0 2025-02-21
abcr
AB422865-1g
1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine, 95%; .
1240569-82-7 95%
1g
€623.20 2025-02-27
abcr
AB422865-5g
1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine, 95%; .
1240569-82-7 95%
5g
€1248.00 2025-02-27
abcr
AB422865-10g
1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine, 95%; .
1240569-82-7 95%
10g
€1588.80 2025-02-27
A2B Chem LLC
AJ26536-10g
1-[(3,4-difluorophenyl)methyl]-1H-pyrazol-3-amine
1240569-82-7 95+%
10g
$2608.00 2024-04-20
A2B Chem LLC
AJ26536-100g
1-[(3,4-difluorophenyl)methyl]-1H-pyrazol-3-amine
1240569-82-7 95+%
100g
$7783.00 2024-04-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
J20_524932-2g
1-[(3,4-difluorophenyl)methyl]-1H-pyrazol-3-amine
1240569-82-7 95+%
2g
¥12166.00 2024-08-09

1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine Related Literature

Additional information on 1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine

Research Brief on 1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine (CAS: 1240569-82-7): Recent Advances and Applications

1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine (CAS: 1240569-82-7) is a small molecule compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, particularly in the context of central nervous system (CNS) disorders and inflammatory diseases. This research brief aims to summarize the latest findings related to this compound, providing insights into its current and future applications.

The compound's unique chemical structure, featuring a difluorophenylmethyl group attached to a pyrazol-3-amine core, has been identified as a key pharmacophore in the development of novel kinase inhibitors. Recent research has demonstrated its efficacy in modulating specific signaling pathways, such as the JAK-STAT and MAPK pathways, which are implicated in various pathological conditions. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its role as a selective inhibitor of JAK3, suggesting potential applications in autoimmune diseases and cancer immunotherapy.

In addition to its kinase inhibitory activity, 1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine has shown promise in neuropharmacology. A preclinical study conducted by researchers at the University of California, San Francisco, revealed its ability to cross the blood-brain barrier and exhibit neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. The compound's ability to reduce oxidative stress and inhibit neuroinflammation has been attributed to its interaction with microglial cells and its modulation of pro-inflammatory cytokines.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the yield and purity of 1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine. A 2022 patent application by a leading pharmaceutical company described an improved synthetic route that utilizes a one-pot reaction strategy, significantly reducing the number of steps and improving overall efficiency. This development is expected to facilitate large-scale production and further preclinical evaluation of the compound.

Despite these promising findings, challenges remain in the clinical translation of 1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine. Pharmacokinetic studies have indicated variable bioavailability, and efforts are underway to develop prodrug formulations to enhance its stability and absorption. Additionally, ongoing toxicology studies aim to establish a comprehensive safety profile, which will be critical for advancing the compound into human trials.

In conclusion, 1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine represents a versatile scaffold with broad therapeutic potential. Its dual role as a kinase inhibitor and neuroprotective agent underscores its value in drug discovery. Future research should focus on elucidating its precise molecular targets, optimizing its pharmacokinetic properties, and exploring its efficacy in combination therapies. As the field progresses, this compound is poised to make significant contributions to the treatment of complex diseases.

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(CAS:1240569-82-7)1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine
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